molecular formula C10H14ClNO3 B2487124 (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride CAS No. 134430-96-9

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Cat. No.: B2487124
CAS No.: 134430-96-9
M. Wt: 231.68
InChI Key: IGCVYGRJXLFPDF-FVGYRXGTSA-N
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Description

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of 3-amino-3-(4-hydroxyphenyl)propanoic acid, commonly known as beta-tyrosine, which is a non-proteinogenic amino acid. The compound’s structure includes an amino group, a hydroxyl group attached to a phenyl ring, and a methyl ester group, making it a versatile molecule for chemical modifications and applications.

Mechanism of Action

Target of Action

The primary target of “(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” is currently unknown. This compound is a β-amino acid comprising propionic acid having amino and 4-hydroxyphenyl groups attached at the 3-position

Biochemical Pathways

As a bacterial metabolite , it might be involved in specific metabolic pathways in bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-hydroxyphenyl)propanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-amino-3-(4-hydroxyphenyl)propanoic acid derivatives with ketone or aldehyde groups.

    Reduction: Formation of 3-amino-3-(4-hydroxyphenyl)propanoate derivatives with amine groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-hydroxyphenyl)propanoic acid:

    3-amino-3-(4-hydroxyphenyl)propanoate: The conjugate base of the parent compound.

    3-amino-3-(4-hydroxyphenyl)propanoic acid zwitterion: A tautomeric form of the parent compound.

Uniqueness

(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is unique due to its chiral nature and the presence of a methyl ester group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its similar counterparts.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCVYGRJXLFPDF-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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